7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-20-8-4-2-7(3-5-8)10-6-9(11(18)19)13-12-14-15-16-17(10)12/h2-6,10H,1H3,(H,18,19)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDZINETHIDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143600 | |
| Record name | 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515824-23-4 | |
| Record name | 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515824-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the construction of the tetrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of hydrazine derivatives with appropriate precursors under acidic conditions. The 4-methoxyphenyl group is introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The tetrazolo[1,5-a]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The 4-methoxyphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Dihydrotetrazolo[1,5-a]pyrimidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Catalyst Impact : The target compound’s synthesis avoids catalysts, relying on thermal activation, whereas analogs often require molecular iodine or sulfamic acid to achieve comparable yields (63–92%).
- Heterocyclic Core : Replacement of the tetrazole ring with triazole (e.g., [1,2,4]triazolo derivatives) alters electronic properties and reactivity, often necessitating additives for stabilization .
- Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl) enhance regioselectivity in multicomponent reactions (MCRs), while bulky substituents (e.g., 4-morpholinophenyl) may reduce yields due to steric hindrance .
Key Observations :
- Medicinal Potential: Fluorinated analogs (e.g., 7-(difluoromethyl) derivatives) are prioritized in drug discovery for enhanced metabolic stability .
- Dendrimeric Structures: Compounds with multiple tetrazolo rings show promise in catalysis and nanotechnology, diverging from the target compound’s biological focus .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ethyl 5-methyl-7-aryl carboxylates) .
- Stability : The 4-methoxyphenyl group contributes to oxidative stability, whereas bromophenyl analogs (e.g., 5-(4-bromophenyl)) may exhibit higher reactivity in cross-coupling reactions .
Challenges and Limitations
- Substrate Scope : Aliphatic aldehydes and amines often fail in MCRs for tetrazolo[1,5-a]pyrimidines, limiting structural diversity .
- Yield Variability : Catalyst-free methods (e.g., for the target compound) achieve high yields but require stringent temperature control, whereas iodine-catalyzed reactions offer milder conditions but lower yields (63–77%) .
Biological Activity
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 515824-23-4) is a complex organic compound notable for its unique tetrazolo[1,5-a]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research.
Chemical Structure and Properties
- Molecular Formula : C12H11N5O3
- Molecular Weight : 273.25 g/mol
- InChI Key : JGJDZINETHIDTQ-UHFFFAOYSA-N
The compound features a 4-methoxyphenyl group attached to the tetrazolo[1,5-a]pyrimidine core, which is believed to contribute to its biological activity by influencing interactions with various biological targets.
Research indicates that compounds similar to 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid may exhibit their biological effects through:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes, which can disrupt various biochemical pathways essential for cancer cell proliferation and survival.
- Protein Interaction : The structural features of this compound suggest potential interactions with proteins involved in cell signaling and apoptosis pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related tetrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. For instance:
- A series of synthesized compounds demonstrated potent anticancer activities against human lung cancer and colon cancer cell lines such as HCT-116 and A549. These compounds were compared against standard chemotherapeutics like doxorubicin and 5-fluorouracil, showing promising results in inhibiting cell viability in a dose-dependent manner .
Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Relative Activity |
|---|---|---|---|---|
| 4b | HCT-116 | <0.01 | Doxorubicin | More potent |
| 4c | MCF-7 | >0.05 | Doxorubicin | Slightly less |
| 4h | A549 | <0.02 | 5-Fluorouracil | Comparable |
Structure–Activity Relationship (SAR)
The biological activities of tetrazolopyrimidine derivatives are influenced by their substituents. For example:
- Compounds with electron-withdrawing groups at the 7-position exhibited enhanced anticancer activity compared to those with electron-donating groups. This trend highlights the importance of substituent choice in optimizing therapeutic efficacy .
Case Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing a library of tetrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer properties. The synthesized compounds were tested against multiple human cancer cell lines (HCT-116, MCF-7, MDA-MB-231) using the MTT assay. The results indicated that specific substitutions at the 7-position significantly impacted cytotoxicity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
Case Study 2: Anticancer Mechanisms
Another investigation into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is critical for eliminating cancer cells and presents a viable target for therapeutic intervention .
Q & A
Q. What are the optimized synthetic protocols for 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid, and how do reaction parameters influence yield?
The synthesis typically involves multi-step reactions, with key steps including cyclocondensation of 5-amino-triazole derivatives, aromatic aldehydes, and β-keto esters. Optimized protocols emphasize solvent selection (e.g., ethanol/water mixtures ), temperature control (60–80°C), and catalysts like APTS (3-Aminopropyltriethoxysilane) to enhance reaction efficiency . Yield improvements are achieved by adjusting reaction time (6–12 hours) and using reflux conditions to minimize by-products. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Thin-layer chromatography (TLC) monitors reaction progress .
- NMR spectroscopy (¹H/¹³C, 400 MHz) confirms proton environments and carbon frameworks, with characteristic shifts for the tetrazole ring (δ 8.5–9.5 ppm) and methoxyphenyl group (δ 3.8 ppm) .
- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ≈ 329 g/mol).
- X-ray crystallography resolves bond angles and dihedral angles critical for reactivity studies .
Q. How does solvent polarity impact the stability of 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate hydrolysis of the carboxylic acid moiety. Non-polar solvents (e.g., hexane) are unsuitable due to poor solubility. Ethanol/water mixtures (1:1 v/v) balance stability and reactivity, with pH adjustments (6–7) preventing degradation .
Q. What are the key functional groups influencing the compound’s reactivity in further derivatization?
- The tetrazole ring participates in Huisgen cycloadditions or nucleophilic substitutions.
- The carboxylic acid group enables esterification or amide coupling.
- The 4-methoxyphenyl substituent directs electrophilic aromatic substitution reactions .
Q. How can researchers troubleshoot low yields in the final synthesis step?
- By-product analysis : Use TLC or HPLC to identify unreacted intermediates.
- Catalyst optimization : Replace toxic catalysts (e.g., TMDP) with safer alternatives like APTS .
- Temperature gradients : Gradual heating (40°C → 80°C) improves cyclization efficiency .
Advanced Research Questions
Q. How can crystallographic data predict the compound’s interaction with biological targets?
X-ray structures reveal bond distances (e.g., C-N = 1.33 Å) and torsion angles that influence binding to enzymes or receptors. For example, the planar tetrazole-pyrimidine core may intercalate into DNA or bind ATP pockets, while the methoxyphenyl group enhances hydrophobic interactions . Molecular docking simulations using these parameters can prioritize targets for pharmacological assays.
Q. What strategies resolve contradictions in reported synthesis yields for analogous tetrazolo[1,5-a]pyrimidine derivatives?
- Catalyst comparison : TMDP-based methods achieve 70–80% yields but face toxicity/availability issues, whereas APTS in ethanol yields 65–75% with safer handling .
- Solvent systems : Ethanol/water (1:1) improves solubility of intermediates vs. pure ethanol .
- Scalability : Batch vs. flow reactors impact reproducibility; microfluidic systems reduce side reactions in scaled-up syntheses .
Q. What reaction mechanisms underpin the formation of the tetrazolo[1,5-a]pyrimidine core?
The core forms via a one-pot three-component reaction:
- Knoevenagel condensation between an aldehyde and β-keto ester.
- Michael addition of 5-amino-triazole to the α,β-unsaturated intermediate.
- Cyclization catalyzed by APTS, forming the fused tetrazole-pyrimidine ring . Isotopic labeling studies (¹⁵N) confirm the nitrogen sourcing pathway .
Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) alter the compound’s bioactivity?
- Methoxy groups : Enhance lipid solubility and blood-brain barrier penetration.
- Hydroxy groups : Increase hydrogen-bonding potential, improving target affinity but reducing metabolic stability. Comparative SAR studies show methoxy derivatives exhibit superior kinase inhibition (IC₅₀ = 0.8 μM vs. 2.3 μM for hydroxy analogs) .
Q. What computational methods validate the compound’s potential as a kinase inhibitor?
- Molecular Dynamics (MD) Simulations : Assess binding stability in ATP-binding pockets (e.g., EGFR kinase).
- DFT Calculations : Predict electrostatic potential maps to optimize substituent electronic effects.
- ADMET Prediction : LogP (2.1) and polar surface area (85 Ų) indicate favorable bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
